5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound characterized by the presence of a fluorobenzylidene group attached to a dioxane ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with dna .
Mode of Action
It’s known that many similar compounds interact with their targets through various mechanisms, such as inhibiting protein synthesis, nucleic acid synthesis, and respiration .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to decreased metabolic activity in certain cell lines .
Result of Action
Similar compounds have been shown to decrease the production of reactive oxygen species (ros), increase the release of lactate dehydrogenase, and decrease cell metabolism/proliferation in various cell lines at micromolar concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-fluorobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorobenzylidene group to a fluorobenzyl group.
Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce fluorobenzyl derivatives.
Scientific Research Applications
5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorobenzylidene)-2,4-imidazolidinedione: This compound shares the fluorobenzylidene group but has an imidazolidinedione core instead of a dioxane ring.
5Z-(4-Fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one: Another similar compound with a thiazole ring and additional functional groups.
Uniqueness
5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETVMRFCGKHQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)F)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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